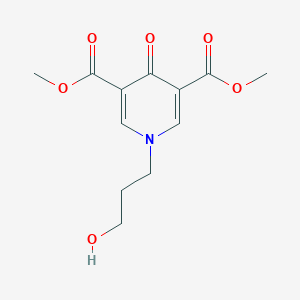
3',5'-Dimethyl-1-(4-pyridinylmethyl)-4,1'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3',5'-Dimethyl-1-(4-pyridinylmethyl)-4,1'-bipiperidine is a chemical compound used in scientific research. It is also known as 4'-DM-4-PyP, and it is a potent antioxidant and radioprotector.
Mécanisme D'action
The mechanism of action of 3',5'-Dimethyl-1-(4-pyridinylmethyl)-4,1'-bipiperidine is not fully understood. However, it is believed to work by scavenging free radicals and preventing oxidative stress. It may also activate various signaling pathways that lead to anti-inflammatory and anti-apoptotic effects.
Biochemical and Physiological Effects:
3',5'-Dimethyl-1-(4-pyridinylmethyl)-4,1'-bipiperidine has been shown to have several biochemical and physiological effects. It has been shown to protect against radiation-induced damage to DNA, lipids, and proteins. It also has the ability to scavenge free radicals and prevent oxidative stress. In addition to its radioprotective and antioxidant properties, 3',5'-Dimethyl-1-(4-pyridinylmethyl)-4,1'-bipiperidine has also been shown to have anti-inflammatory and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3',5'-Dimethyl-1-(4-pyridinylmethyl)-4,1'-bipiperidine in lab experiments is its potent antioxidant and radioprotective properties. This makes it a useful tool for studying the effects of radiation and oxidative stress on cells and tissues. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are several future directions for research on 3',5'-Dimethyl-1-(4-pyridinylmethyl)-4,1'-bipiperidine. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Another area of interest is its mechanism of action, which is not fully understood. Further research is needed to elucidate the molecular pathways involved in its radioprotective, antioxidant, anti-inflammatory, and anti-apoptotic effects. Finally, there is a need for more studies to determine the optimal dose and administration route for 3',5'-Dimethyl-1-(4-pyridinylmethyl)-4,1'-bipiperidine in different experimental models.
Méthodes De Synthèse
The synthesis of 3',5'-Dimethyl-1-(4-pyridinylmethyl)-4,1'-bipiperidine is a multi-step process. The first step involves the reaction of 4-pyridinemethanol with 3,5-dimethylpiperidine in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride to form the acetylated intermediate. This intermediate is then reacted with sodium borohydride to reduce the acetyl group to a hydroxyl group, resulting in the final product.
Applications De Recherche Scientifique
3',5'-Dimethyl-1-(4-pyridinylmethyl)-4,1'-bipiperidine has been extensively studied for its potential use as a radioprotector and antioxidant. It has been shown to protect against radiation-induced damage to DNA, lipids, and proteins. It also has the ability to scavenge free radicals and prevent oxidative stress. In addition to its radioprotective and antioxidant properties, 3',5'-Dimethyl-1-(4-pyridinylmethyl)-4,1'-bipiperidine has also been shown to have anti-inflammatory and anti-apoptotic effects.
Propriétés
Formule moléculaire |
C18H29N3 |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
4-[[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methyl]pyridine |
InChI |
InChI=1S/C18H29N3/c1-15-11-16(2)13-21(12-15)18-5-9-20(10-6-18)14-17-3-7-19-8-4-17/h3-4,7-8,15-16,18H,5-6,9-14H2,1-2H3 |
Clé InChI |
YOKWTXMBGXEVRX-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CC=NC=C3)C |
SMILES canonique |
CC1CC(CN(C1)C2CCN(CC2)CC3=CC=NC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)





![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246917.png)


![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)
![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)
